Bienvenue dans la boutique en ligne BenchChem!

(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

(E)-3-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865544-67-8) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a benzo[d]thiazole core N-alkylated with an ethyl group and linked via an exocyclic imine (ylidene) bridge to a 3-chlorobenzamide moiety. Its molecular formula is C₁₆H₁₃ClN₂OS with a molecular weight of 316.8 g/mol, a computed XLogP3 of 4.6, zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8
CAS No. 865544-67-8
Cat. No. B2983113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS865544-67-8
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8
Structural Identifiers
SMILESCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H13ClN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
InChIKeyASTQKQDUJAGACZ-FBMGVBCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865544-67-8): Structural Identity and Physicochemical Baseline for Research Sourcing


(E)-3-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865544-67-8) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a benzo[d]thiazole core N-alkylated with an ethyl group and linked via an exocyclic imine (ylidene) bridge to a 3-chlorobenzamide moiety [1]. Its molecular formula is C₁₆H₁₃ClN₂OS with a molecular weight of 316.8 g/mol, a computed XLogP3 of 4.6, zero hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available as a research reagent with a typical purity specification of ≥95% . This scaffold places it among the broader benzothiazole-amide chemotypes that have been investigated as kinase inhibitors, alkaline phosphatase inhibitors, and anti-HIV agents, although direct biological annotation for this specific compound remains absent from the public domain at the time of this analysis [2].

Why 3-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide Cannot Be Casually Substituted by In-Class Analogs in Research Protocols


Within the thiazol-2-ylidene-benzamide family, minor substituent variations on either the benzamide ring or the benzothiazole core produce substantial shifts in biological target engagement, as demonstrated by structure-activity relationship (SAR) studies on closely related series [1]. For instance, among thiazol-2-ylidene-benzamide derivatives evaluated against alkaline phosphatase isozymes, the 2″-chloro positional isomer (2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) achieved an IC₅₀ of 0.079 μM against h-TNAP, whereas other halogen or substitution patterns showed markedly different potency and selectivity profiles [2]. Similarly, in anti-HIV assays, specific substitution combinations yielded selectivity indices differing by more than 6-fold between structurally adjacent analogs (SI >313 for compound 39 vs. SI ≥52 for compound 35) [1]. These precedents demonstrate that the precise identity of the halogen (Cl vs. Br vs. I), its ring position (3- vs. 4- vs. 2-), and the N-alkyl group on the benzothiazole (ethyl vs. methoxyethyl vs. propyl) are interdependent determinants of activity, making blanket interchange of in-class compounds without direct comparative data an unreliable procurement strategy.

Quantitative Differentiation Evidence for (E)-3-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (865544-67-8) Against Its Closest Structural Analogs


Halogen-Position Differentiation: 3-Chloro vs. 4-Bromo and 2-Iodo Benzamide Analogs

The target compound bears a chlorine atom at the 3-position of the benzamide ring. The closest purchasable analogs differ in halogen identity and position: (E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (3-Br), (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide (2-I), and 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (4-Br). While no direct head-to-head bioactivity comparison has been published for these four compounds, class-level SAR from the thiazol-2-ylidene-benzamide series indicates that the halogen position on the benzamide ring is a critical determinant of target potency: in the alkaline phosphatase inhibition study, the 2″-chloro isomer (2e) achieved sub-100 nM potency (IC₅₀ 0.079 μM) against h-TNAP, whereas regioisomeric variants showed significantly weaker inhibition [1]. The 3-chloro substitution pattern of the target compound occupies a distinct steric and electronic space (Hammett σ_meta = 0.37 for Cl) compared to 4-substituted (σ_para = 0.23) and 2-substituted analogs, which may translate into differential target recognition profiles when screened against the same panel [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

N-Alkyl Group Differentiation: 3-Ethyl vs. 3-(2-Methoxyethyl) and 3-(Prop-2-yn-1-yl) Benzothiazole Analogs

The target compound features an ethyl substituent on the benzothiazole nitrogen. Key commercial analogs bear different N3 substituents: (Z)-2-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide (propargyl) and (Z)-4-fluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide (methoxyethyl). Within the broader benzothiazole-amide chemotype, N3-alkyl variations have been shown to modulate both target affinity and physicochemical properties. The Bcr-Abl inhibitory thiazolamide-benzamide series demonstrated that N-alkyl chain length and branching directly impact kinase inhibition potency, with ethyl-substituted analogs occupying a specific lipophilic pocket distinct from bulkier or more polar N-substituents [1]. The target compound's computed XLogP3 of 4.6 reflects the ethyl group's contribution to lipophilicity; the 2-methoxyethyl analog would be predicted to have a lower XLogP3 (~3.8-4.0) due to the ether oxygen, potentially altering membrane permeability and off-target binding profiles [2].

Medicinal Chemistry Lipophilicity Modulation Metabolic Stability

Purity and Sourcing Reliability: ≥95% Batch Consistency vs. Research-Grade Alternatives

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC) by multiple vendors, including Chemenu (Catalog CM868742) . This purity level is standard for the benzothiazole-ylidene-benzamide compound class, where typical vendor specifications range from 95% to 97%. The compound's relatively simple structure (C₁₆H₁₃ClN₂OS) with only two rotatable bonds and no chiral centers facilitates straightforward quality control by NMR and LC-MS. In contrast, more complex analogs in the class, such as (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (MW 504.62), present greater synthetic and analytical challenges that can result in batch-to-batch variability [1]. The target compound's lower molecular complexity reduces the probability of impurity-related assay interference.

Chemical Procurement Quality Control Reproducibility

Class-Level Biological Precedent: Thiazol-2-ylidene-Benzamide Scaffold Activity Across Multiple Therapeutic Targets

Although no direct bioactivity data exist for the target compound in public databases, the thiazol-2-ylidene-benzamide scaffold has demonstrated tractable activity across several target classes. Compounds 35 and 39 from the Saeed et al. series (which share the thiazol-2-ylidene-benzamide core but differ in aryl substitution) showed anti-HIV-2 activity with IC₅₀ values of 2.02 μg/mL and 0.40 μg/mL, respectively, and selectivity indices of ≥52 and >313 in MT-4 cells [1]. In a separate study, thiazol-2-ylidene-benzamide derivatives inhibited alkaline phosphatase isozymes, with the most potent analog (2e) achieving an IC₅₀ of 0.079 μM against h-TNAP and demonstrating differential selectivity over intestinal AP [2]. Additionally, the anti-migration patent US20150274714A1 discloses thiazole analogs, including thiazol-2-ylidene-benzamides, with activity in cellular proliferation and invasion assays [3]. The target compound, by virtue of its 3-chloro substitution and ethyl N-alkyl group, represents an underexplored combination within this bioactive scaffold space.

Drug Discovery Kinase Inhibition Anti-infective

Drug-Likeness and Lead-Likeness Parameter Comparison with Heavier In-Class Analogs

The target compound's physicochemical profile (MW 316.8, XLogP3 4.6, 0 HBD, 2 HBA, 2 rotatable bonds) places it within favorable drug-like chemical space according to multiple rule-based filters [1]. Compared to larger in-class analogs such as (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (MW 504.62, XLogP3 ~3.5, 7 rotatable bonds, 4 HBA), the target compound is significantly more fragment-like, offering better ligand efficiency metrics for fragment-based screening approaches [2]. It satisfies all four Lipinski Rule of Five criteria (MW <500, XLogP3 <5, HBD <5, HBA <10) and all three Veber criteria (rotatable bonds ≤10, TPSA <140 Ų). The 3-chloro substituent provides a synthetic handle for further derivatization via cross-coupling reactions without adding excessive molecular weight.

Computational Chemistry ADME Prediction Fragment-Based Drug Design

Important Caveat: Absence of Direct Comparative Biological Data for This Specific Compound

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, and the patent literature (as of May 2026) has not identified any published quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for (E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865544-67-8). The BindingDB entry BDBM50276883, initially flagged as a potential match, corresponds to a different chemotype (4-(benzo[b]thiophen-2-yl)aniline, CHEMBL4175800) [1]. Similarly, the Aurora kinase A inhibition data (IC₅₀ 42 μM) found via InChIKey proximity search is associated with BDBM206104, not the target compound [2]. Consequently, all differentiation claims in this guide are based on (i) computed physicochemical properties, (ii) structural comparisons with commercially available analogs, and (iii) class-level SAR inference from related thiazol-2-ylidene-benzamide series. Head-to-head biological comparison data between the target compound and any named comparator is currently absent from the public domain. This data gap should be explicitly considered in procurement decisions.

Data Gap Analysis Screening Prioritization Research Procurement

Optimal Research and Industrial Application Scenarios for (E)-3-Chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (865544-67-8) Based on Available Evidence


De Novo Kinase Selectivity Panel Screening

Given the thiazol-2-ylidene-benzamide scaffold's documented activity against multiple kinase targets (including Bcr-Abl and LRRK2 in related series) [1], the target compound is well-suited as a structurally distinct entry for broad kinase panel screening. Its 3-chloro substitution pattern and ethyl N-alkyl group represent a combination not yet profiled in published kinase assays, offering the potential to identify novel selectivity windows. Procurement is recommended for groups running commercial kinase profiling services (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) where compound novelty and structural differentiation from known inhibitors can lead to patentable starting points.

Fragment-Based Lead Generation and Structure-Guided Optimization

With a molecular weight of 316.8 Da, XLogP3 of 4.6, and only 22 heavy atoms, the target compound occupies the upper fragment/lower lead-like space, making it suitable for fragment-based drug discovery (FBDD) campaigns [2]. Its zero hydrogen bond donor count and two hydrogen bond acceptors provide a defined pharmacophoric profile, while the 3-chloro substituent offers a clear vector for structure-guided optimization via Suzuki coupling or Buchwald-Hartwig amination. This compound is particularly appropriate for X-ray crystallography soaking experiments due to its compact size and the benzothiazole sulfur atom providing anomalous scattering for phasing.

Negative Control Compound Design for Alkaline Phosphatase Assays

The alkaline phosphatase inhibition study by Ejaz et al. (2018) identified the 2″-chloro regioisomer (2e) as a potent h-TNAP inhibitor (IC₅₀ 0.079 μM) [3]. The target compound's 3-chloro substitution pattern differs regiospecifically from this active isomer, and by class-level SAR inference, may exhibit substantially different potency against AP isozymes. This makes it a rational candidate for use as a specificity control or negative control compound in AP inhibition assays, enabling researchers to distinguish regioisomer-dependent activity from scaffold-level effects. Procurement is advised for laboratories validating new AP inhibitor chemotypes.

Chemical Biology Probe Development via Bioorthogonal Derivatization

The target compound's 3-chloro substituent serves as a latent functional handle for late-stage diversification. Unlike the 2-iodo analog (which contains a heavier, more labile halogen), the chloro group is stable under a wide range of conditions while still amenable to Pd-catalyzed cross-coupling under optimized protocols. This positions the compound as a versatile precursor for synthesizing affinity probes (biotinylated or fluorophore-conjugated derivatives) for target identification studies using chemical proteomics approaches [4]. Research groups requiring a benzothiazole-amide core scaffold with a single, well-defined derivatization point should prioritize this compound over multi-substituted analogs.

Quote Request

Request a Quote for (E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.